molecular formula C27H17Cl2N8Na3O9S3 B12778394 Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate CAS No. 85631-75-0

Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate

Cat. No.: B12778394
CAS No.: 85631-75-0
M. Wt: 833.5 g/mol
InChI Key: FUGDXAAYCZQYSW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate involves several steps:

    Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then reacted with 7-sulphonato-1-naphthylamine to form an intermediate.

    Coupling Reaction: This intermediate undergoes a coupling reaction with 2,5-dimethylphenylamine to form another intermediate.

    Final Coupling: The final step involves coupling this intermediate with benzene-1,4-disulphonic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reactant concentrations is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the cleavage of azo bonds.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Interaction with Nucleophiles: The azo groups can interact with nucleophiles, leading to the formation of new compounds.

    Coloration Mechanism: The intense coloration is due to the conjugated system of double bonds, which absorb visible light.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium dicarboxymethyl aspartate
  • 1,3-Benzenedisulfonic acid disodium salt

Comparison

Compared to similar compounds, Trisodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate is unique due to its multiple azo groups and the presence of the triazine ring. These structural features contribute to its distinct chemical reactivity and intense coloration, making it particularly valuable in dye applications.

Properties

CAS No.

85631-75-0

Molecular Formula

C27H17Cl2N8Na3O9S3

Molecular Weight

833.5 g/mol

IUPAC Name

trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-10-22(36-37-23-12-16(48(41,42)43)4-8-24(23)49(44,45)46)14(2)9-21(13)35-34-20-7-6-19(30-27-32-25(28)31-26(29)33-27)17-5-3-15(11-18(17)20)47(38,39)40;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3

InChI Key

FUGDXAAYCZQYSW-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=C(C=CC4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.